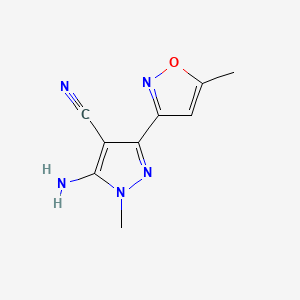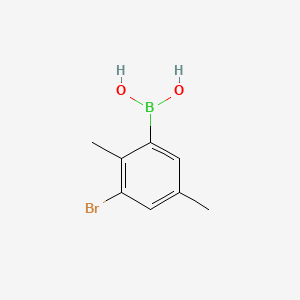
(3-Bromo-2,5-dimethylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-2,5-dimethylphenyl)boronic acid is a chemical compound with the linear formula C8H10BBrO2 . It has a molecular weight of 228.88 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of boronic acids, including (3-Bromo-2,5-dimethylphenyl)boronic acid, is relatively simple and well-known . One common method involves the use of a palladium-catalyzed Suzuki coupling reaction . This reaction is widely applied in the formation of carbon-carbon bonds .Molecular Structure Analysis
The InChI code for (3-Bromo-2,5-dimethylphenyl)boronic acid is 1S/C8H10BBrO2/c1-5-3-7(9(11)12)6(2)8(10)4-5/h3-4,11-12H,1-2H3 . This code provides a unique identifier for the compound and can be used to generate a 3D model of its molecular structure.Chemical Reactions Analysis
Boronic acids, including (3-Bromo-2,5-dimethylphenyl)boronic acid, are often used as reagents in various chemical reactions . For example, they are used in Suzuki–Miyaura cross-coupling reactions, which are widely applied in the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis
(3-Bromo-2,5-dimethylphenyl)boronic acid is a solid substance . It has a molecular weight of 228.88 and a linear formula of C8H10BBrO2 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
- Field : Organic Chemistry
- Application : Boronic acids are commonly used in Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds . The reaction is mild, functional group tolerant, and uses environmentally benign organoboron reagents .
- Method : The coupling involves an oxidative addition of an electrophilic organic group to a palladium catalyst, followed by a transmetalation where the organoboron reagent is transferred to the palladium .
- Outcome : This reaction is widely used in organic synthesis, including the pharmaceutical industry, due to its efficiency and versatility .
- Field : Biochemistry
- Application : Some boronic acids can act as co-extractants for the extraction of sugars like xylose, glucose, and fructose from aqueous solutions .
- Method : The boronic acid is combined with a modified Aliquat 336, an ionic liquid, to selectively extract the sugars .
- Outcome : This method provides a greener alternative to traditional sugar extraction methods .
- Field : Organic Chemistry
- Application : Certain boronic acids can catalyze the formation of amide bonds from amines and carboxylic acids .
- Method : The boronic acid promotes the reaction in catalytic amounts, avoiding the need for preactivation of the carboxylic acid or use of coupling reagents .
- Outcome : This method provides a more sustainable approach to amide bond formation .
Suzuki–Miyaura Coupling
Extraction of Sugars
Amide Bond Formation
- Field : Organic Chemistry
- Application : Boronic acids are used in one-pot ipso-nitration reactions. This process involves broader substrate scope of heterocycles and functional groups .
- Method : The specific method for this reaction would depend on the specific substrates and conditions used .
- Outcome : This reaction is useful for introducing nitro groups into organic molecules, which can be further transformed into a variety of other functional groups .
- Field : Organic Chemistry
- Application : Boronic acids are used in nickel-catalyzed cross-coupling reactions with chromene acetals .
- Method : The specific method for this reaction would depend on the specific substrates and conditions used .
- Outcome : This reaction is useful for forming carbon-carbon bonds, which is a key step in many organic synthesis processes .
- Field : Organic Chemistry
- Application : Certain boronic acids can catalyze the formation of amide bonds from amines and carboxylic acids .
- Method : The boronic acid promotes the reaction in catalytic amounts, avoiding the need for preactivation of the carboxylic acid or use of coupling reagents .
- Outcome : This method provides a more sustainable approach to amide bond formation .
One-Pot Ipso-Nitration of Arylboronic Acids
Nickel-Catalyzed Cross-Coupling of Chromene Acetals and Boronic Acids
Amide Bond Formation
Safety And Hazards
Direcciones Futuras
The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This suggests that there is potential for future research and development involving boronic acids, including (3-Bromo-2,5-dimethylphenyl)boronic acid, in medicinal chemistry .
Propiedades
IUPAC Name |
(3-bromo-2,5-dimethylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO2/c1-5-3-7(9(11)12)6(2)8(10)4-5/h3-4,11-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNNEMQNWANJJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1C)Br)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659380 |
Source


|
| Record name | (3-Bromo-2,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2,5-dimethylphenyl)boronic acid | |
CAS RN |
1259318-83-6 |
Source


|
| Record name | (3-Bromo-2,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

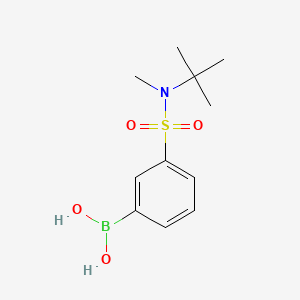
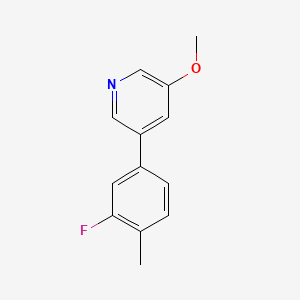
![2-bromo-N-[[4-[[(2-bromoacetyl)amino]methyl]cyclohexyl]methyl]acetamide](/img/structure/B577982.png)
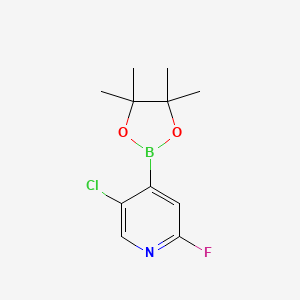
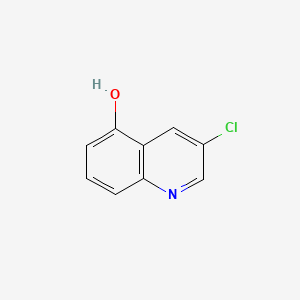
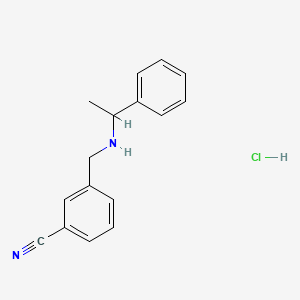
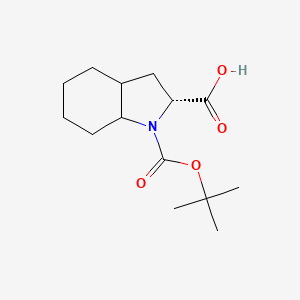
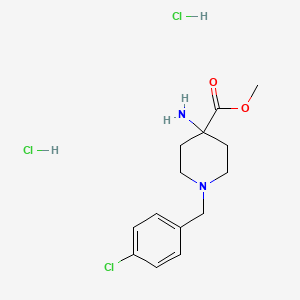
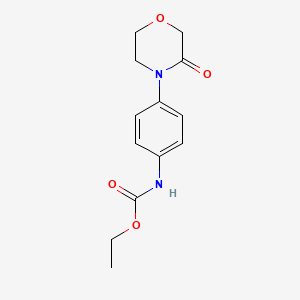
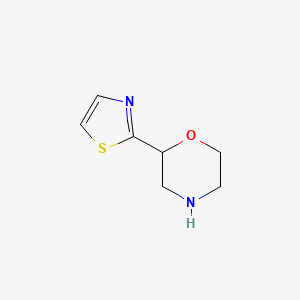
![potassiuM 1-tert-butyl-3-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-2-olate](/img/no-structure.png)
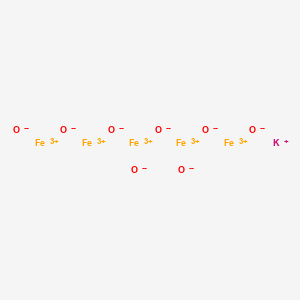
![4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B578001.png)
